VS 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

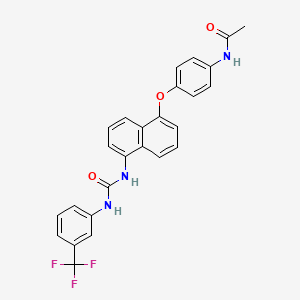

Molecular Formula |

C26H20F3N3O3 |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide |

InChI |

InChI=1S/C26H20F3N3O3/c1-16(33)30-18-11-13-20(14-12-18)35-24-10-4-7-21-22(24)8-3-9-23(21)32-25(34)31-19-6-2-5-17(15-19)26(27,28)29/h2-15H,1H3,(H,30,33)(H2,31,32,34) |

InChI Key |

ZCMXAYQHMRJMHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC3=C2C=CC=C3NC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

early-stage research findings on VS 8

An In-depth Technical Guide on the Core Early-Stage Research Findings of Interleukin-8 (IL-8) Targeting

Introduction

Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a critical role in the tumor microenvironment. It is involved in tumor progression, angiogenesis, and immune suppression by attracting neutrophils to the site of inflammation.[1] IL-8 and its receptors, CXCR1 and CXCR2, have become significant targets for therapeutic intervention in various diseases, particularly in oncology. This document provides a comprehensive overview of the early-stage research findings related to therapeutic agents targeting IL-8, with a focus on their mechanism of action, preclinical data, and the experimental protocols used for their evaluation.

Core Mechanism of Action

IL-8 is a cytokine that binds to two G-protein coupled receptors, CXCR1 and CXCR2, expressed on monocytes, granulocytes, and endothelial cells.[1] This interaction triggers a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation, releasing enzymes that can degrade connective tissue.[2] In the context of cancer, IL-8 secreted by macrophages and endothelial cells can promote tumor cell proliferation, migration, and the formation of new blood vessels (angiogenesis).[1] Furthermore, IL-8 helps tumors evade the immune system by recruiting pro-tumorigenic immune cells that dampen the anti-tumor response.[1]

Therapeutic Strategies Targeting IL-8

Several approaches are being investigated to modulate the activity of IL-8 for therapeutic purposes. These primarily include:

-

Receptor Antagonists: These molecules block the CXCR1 and CXCR2 receptors, preventing IL-8 from binding and initiating its signaling cascade. This can reduce the inflammatory response and inhibit tumor-promoting activities.[3]

-

Neutralizing Antibodies: Monoclonal antibodies that directly bind to IL-8 can neutralize its activity, preventing it from interacting with its receptors.[3]

-

Small Molecule Inhibitors: These compounds interfere with the downstream signaling pathways activated by IL-8.[3]

Quantitative Data from Preclinical and Early Clinical Studies

The following tables summarize key quantitative data from early-stage research on various IL-8 targeting agents.

Table 1: Efficacy of αvβ8 Integrin Inhibitor in a Preclinical Cancer Model [4]

| Treatment Group | Number of Complete Responders | Total Number of Subjects | Percentage of Complete Responders | P-value (vs. RIT alone) |

| αvβ8 inhibitor + Radioimmunotherapy (RIT) | 8 | 10 | 80% | 0.0067 |

| Radioimmunotherapy (RIT) alone | 3 | 10 | 30% | N/A |

Table 2: Clinical Trial Results for Concizumab in Hemophilia (explorer8) [5][6]

| Parameter | Concizumab Prophylaxis | No Prophylaxis | Annualized Bleeding Rate (ABR) Ratio | P-value |

| Hemophilia A | ||||

| Estimated Mean ABR | 2.7 (95% CI, 1.6–4.6) | 19.3 (95% CI, 11.3–33.0) | 0.14 (95% CI, 0.07–0.29) | <0.001 |

| Hemophilia B | ||||

| Estimated Mean ABR | 3.1 (95% CI, 1.9–5.0) | 14.8 (95% CI, 8.1–26.9) | 0.21 (95% CI, 0.10–0.45) | <0.001 |

Table 3: Clinical Trial Results for Belantamab Mafodotin + Pomalidomide and Dexamethasone (BPd) in Multiple Myeloma (DREAMM-8) [7][8]

| Endpoint | BPd Arm | PVd Arm | Hazard Ratio (HR) / Odds Ratio (OR) |

| Median Progression-Free Survival (PFS) | Not Reached (20.6-NR) | 12.7 months (9.1-18.5) | 0.52 (95% CI, 0.37-0.73); P<0.001 |

| 12-month PFS Rate | 71% (63-78%) | 51% (42-60%) | N/A |

| Overall Response Rate (ORR) | 77% (70.0-83.7%) | 72% (64.1-79.2%) | N/A |

| Complete Response (CR) or Better Rate | 40% (32.2-48.2%) | 16% (10.7-23.3%) | N/A |

| Median Duration of Response | Not Reached (24.9-NR) | 17.5 months (12.1-26.4) | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in IL-8 research.

In Vitro Neutralizing Antibody Activity Assay

This protocol outlines a method to assess the ability of an anti-IL-8 monoclonal antibody to block the binding of IL-8 to neutrophils.

Objective: To determine the efficacy of a fully human anti-IL-8 monoclonal antibody in inhibiting IL-8 binding to its receptors on neutrophils.

Materials:

-

Isolated human neutrophils

-

Recombinant human IL-8

-

Fully human anti-IL-8 monoclonal antibodies (e.g., K4.3, K2.2)[9]

-

Fluorescently labeled secondary antibody

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

Procedure:

-

Isolate human neutrophils from whole blood using density gradient centrifugation.

-

Wash the isolated neutrophils with PBS and resuspend in a binding buffer (PBS with 1% BSA).

-

Pre-incubate the anti-IL-8 monoclonal antibody at various concentrations with a fixed concentration of recombinant human IL-8 for 30 minutes at 37°C.

-

Add the antibody/IL-8 mixture to the neutrophil suspension and incubate for 1 hour on ice to allow binding.

-

Wash the cells twice with cold PBS to remove unbound IL-8 and antibody.

-

Add a fluorescently labeled secondary antibody that binds to the anti-IL-8 monoclonal antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells again to remove unbound secondary antibody.

-

Analyze the cells using a flow cytometer to quantify the amount of bound anti-IL-8 antibody, which is inversely proportional to the binding of IL-8 to its receptors.

Syngeneic Mouse Model for In Vivo Efficacy of an αvβ8 Integrin Inhibitor

This protocol describes an in vivo study to evaluate the anti-tumor effects of an αvβ8 integrin inhibitor in a mouse model of colon cancer.[4]

Objective: To assess the efficacy of an αvβ8 inhibitor, alone and in combination with radioimmunotherapy (RIT), in a syngeneic mouse model of advanced colon cancer.

Animal Model:

-

BALB/c mice

-

CT26 colon carcinoma cell line

Procedure:

-

Inject CT26 colon carcinoma cells subcutaneously into the flank of BALB/c mice.

-

Allow tumors to establish and reach a predetermined size.

-

Randomly assign mice to treatment groups: vehicle control, αvβ8 inhibitor alone, RIT alone, and αvβ8 inhibitor in combination with RIT.

-

Administer the αvβ8 inhibitor orally according to the dosing schedule.

-

Administer RIT as a single dose.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal survival and body weight.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations

Signaling Pathway Diagram

Caption: IL-8 Signaling Pathway.

Experimental Workflow Diagram

Caption: Preclinical Evaluation Workflow for an IL-8 Inhibitor.

References

- 1. Interleukin-8: a Chemokine at the Intersection of Cancer Plasticity, Angiogenesis, and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of interleukin-8 in inflammation and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are IL-8 modulators and how do they work? [synapse.patsnap.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. novonordisk.com [novonordisk.com]

- 6. Concizumab prophylaxis in people with haemophilia A or haemophilia B without inhibitors (explorer8): a prospective, multicentre, open-label, randomised, phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. ascopubs.org [ascopubs.org]

- 9. droracle.ai [droracle.ai]

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide for the Synthesis of N4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (VS-8 Analogues)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, a chemical class that includes the ligand VS-8 (N4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine). While a specific protocol for VS-8 is not publicly available, this guide is based on established synthetic routes for analogous compounds found in the scientific literature.[1][2][3][4][5][6] The methodologies provided are intended to serve as a foundational protocol for researchers aiming to synthesize VS-8 and its derivatives.

Overview of the Synthetic Strategy

The synthesis of N4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine and its analogues is a multi-step process that begins with the construction of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold. Subsequent reactions are then employed to introduce the desired substituents at the N4, C5, and C6 positions.

The general synthetic workflow is as follows:

-

Formation of the Pyrrolo[2,3-d]pyrimidine Core : This is typically achieved through the condensation of a substituted pyrimidine with a suitable partner to form the fused pyrrole ring.

-

Introduction of Substituents : Functionalization of the core structure at various positions using reactions such as nucleophilic aromatic substitution and cross-coupling reactions.

Below is a diagram illustrating the logical workflow for the synthesis of the target compound class.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.[2][3][4] Researchers should adapt these procedures as necessary for their specific target molecule.

Protocol 2.1: Synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core often starts from commercially available pyrimidine derivatives. A common intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized in several steps from simpler precursors.[7]

Materials:

-

Starting pyrimidine derivative (e.g., 4,6-dichloropyrimidine)

-

Reagents for ring formation (specific to the chosen synthetic route)

-

Solvents (e.g., ethanol, dimethylformamide)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

The synthesis generally begins with a commercially available, appropriately substituted pyrimidine.

-

A multi-step sequence involving condensation and cyclization reactions is used to construct the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidine core.[7]

-

Chlorination of the 4-position is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

The resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then purified, typically by column chromatography.

Protocol 2.2: Introduction of the N4-cyclohexylamino Group

The cyclohexylamino group at the N4 position is introduced via a nucleophilic aromatic substitution reaction, displacing the chlorine atom.[5][6]

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate

-

Cyclohexylamine

-

Solvent (e.g., isopropanol, n-butanol)

-

Acid catalyst (e.g., concentrated HCl) (optional)

Procedure:

-

Dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate in a suitable solvent such as isopropanol.

-

Add an excess of cyclohexylamine to the reaction mixture. A few drops of concentrated HCl can be added to catalyze the reaction.[5]

-

Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

-

After cooling, the product may precipitate. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography to yield the N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2.3: Introduction of the C5 and C6 Phenyl Groups via Suzuki-Miyaura Coupling

To introduce the phenyl groups at the C5 and C6 positions, the pyrrolo[2,3-d]pyrimidine core must first be halogenated at these positions (e.g., iodinated or brominated). The phenyl groups are then introduced using a Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

-

N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

Halogenating agent (e.g., N-iodosuccinimide (NIS))

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, dioxane)

Procedure:

-

Halogenation : Dissolve the N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent and treat with a halogenating agent like NIS to introduce iodine atoms at the C5 and C6 positions.[4] Purify the di-halogenated intermediate.

-

Suzuki-Miyaura Coupling : To a solution of the di-halogenated intermediate in a solvent like DMF, add phenylboronic acid, a palladium catalyst, and a base.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain the final N4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (assuming the starting core also had a 2-amino group).

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a VS-8 analogue, based on typical yields reported for similar reactions in the literature.[1][4]

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Nucleophilic Substitution | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 70-85% |

| 2 | Dihalogenation | N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 5,6-diiodo-N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 80-95% |

| 3 | Suzuki-Miyaura Coupling | 5,6-diiodo-N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 50-70% |

| Property | Value |

| Molecular Formula | C₂₄H₂₅N₅ |

| Molecular Weight | 383.49 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

Signaling Pathway Involvement

Pyrrolo[2,3-d]pyrimidine derivatives are known to act as inhibitors of various protein kinases.[3][6] These compounds often function by competing with ATP for the binding site on the kinase, thereby inhibiting the phosphorylation of downstream substrates. The general mechanism of action for a kinase inhibitor is depicted below.

This inhibition of specific kinases can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis, making these compounds valuable candidates for drug development, particularly in oncology.[3][6]

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The synthesis of chemical compounds should only be performed by trained individuals in a properly equipped laboratory setting, following all applicable safety guidelines and regulations.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Visual Studio 2005 (VS 8) Stability

This guide provides troubleshooting steps and answers to frequently asked questions to enhance the stability and performance of Visual Studio 2005, particularly when working with large and complex solutions. It is intended for researchers, scientists, and drug development professionals who may encounter these issues during their work.

Frequently Asked Questions (FAQs)

Q1: Why does my Visual Studio 2005 solution load so slowly?

A1: Slow solution load times in Visual Studio 2005 can be attributed to several factors. One common reason is the automatic reopening of documents from the previous session, which can increase load time by 30% or more, especially with designers like Windows Forms.[1] Additionally, large numbers of projects within a solution can significantly slow down the loading process.[2] Insufficient hardware, such as low RAM and slow hard drives, can also be a major bottleneck.[3]

Q2: What causes Visual Studio 2005 to crash or freeze frequently?

A2: Frequent crashes or freezes are often linked to issues with IntelliSense, especially in large projects where it continuously works to re-index symbols.[4] Corrupted IntelliSense database files (.ncb) are a known cause of instability.[5][6] Third-party add-ins and extensions can also introduce conflicts and lead to crashes. Furthermore, memory-intensive operations in large solutions can exceed the available virtual memory for the 32-bit Visual Studio 2005 process, causing it to become unresponsive.

Q3: How can I improve the performance of IntelliSense in Visual Studio 2005?

A3: IntelliSense performance can be a significant pain point. Installing Visual Studio 2005 Service Pack 1 and specific hotfixes is a primary step to address these issues.[7] Regularly deleting the .ncb (IntelliSense database) file can resolve corruption-related hangs.[5][6] In some cases, developers resort to disabling IntelliSense altogether for a more stable experience, though this impacts productivity.[7]

Q4: Are there any official updates or patches for Visual Studio 2005 that I should install?

A4: Yes, installing Visual Studio 2005 Service Pack 1 (SP1) is highly recommended. It includes numerous bug fixes, stability enhancements, and performance improvements.[4][8] Additionally, Microsoft released hotfixes that address specific performance issues, particularly for developers working with large Visual Basic or Visual C++ solutions.[9][10] An update for SP1 was also released to improve compatibility with Windows Vista.[1]

Troubleshooting Guides

General Performance and Stability Checklist

This table outlines a series of checks and actions to improve the overall performance and stability of Visual Studio 2005.

| Step | Action | Potential Impact |

| 1 | Install Latest Service Packs and Hotfixes | Significant stability and performance improvements.[4][8][9] |

| 2 | Upgrade Hardware | More RAM (at least 3-4GB for a 32-bit OS) and a faster hard drive (7200RPM or SSD) can dramatically reduce load and build times.[3] |

| 3 | Disable Unused Add-ins and Extensions | Prevents conflicts and reduces memory consumption. |

| 4 | Exclude Project Folders from Antivirus Scans | Can significantly speed up file access and build times. |

| 5 | Optimize Visual Studio Settings | Disabling features like 'Track Active Item in Solution Explorer' and automatic file reopening can improve responsiveness.[1] |

Experimental Protocol: Resolving IntelliSense-Related Freezes

This protocol details the steps to troubleshoot and resolve frequent freezes caused by IntelliSense.

Objective: To stabilize Visual Studio 2005 by addressing issues with the IntelliSense feature.

Methodology:

-

Backup Your Solution: Before making any changes, create a complete backup of your solution directory.

-

Close Visual Studio 2005: Ensure all instances of devenv.exe are terminated.

-

Delete the .ncb File:

-

Restart Visual Studio and Open the Solution: Observe if the freezing persists. If it does, proceed to the next step.

-

Disable IntelliSense (Temporary Measure):

-

Locate the feacp.dll file in your Visual Studio installation directory (typically C:\Program Files\Microsoft Visual Studio 8\VC\vcpackages).

-

Rename feacp.dll to feacp.dll.bak.[7] This will disable IntelliSense.

-

Relaunch Visual Studio to see if the stability has improved. This helps confirm if IntelliSense is the root cause.

-

-

Re-enable IntelliSense and Apply Hotfixes:

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for diagnosing and resolving common stability issues in Visual Studio 2005.

Caption: General troubleshooting workflow for Visual Studio 2005 stability issues.

Caption: Detailed workflow for troubleshooting IntelliSense-related problems.

References

- 1. legacyupdate.net [legacyupdate.net]

- 2. c++ - Speed up compilation in Visual Studio 2005 - Stack Overflow [stackoverflow.com]

- 3. Why is Visual Studio 2005 so slow? - Stack Overflow [stackoverflow.com]

- 4. ScottGu's Blog - Visual Studio 2005 Service Pack 1 (SP1) Released [weblogs.asp.net]

- 5. c++ - Intellisense auto-complete is causing VC++ in Visual Studio 2005 SP1 to crash - Stack Overflow [stackoverflow.com]

- 6. Intellisense issues in Visual C++ 2005 | boltblog [blog.dhampir.no]

- 7. Visual Studio 2005 - 'Updating IntelliSense' hang-up - Stack Overflow [stackoverflow.com]

- 8. Client Challenge [download.cnet.com]

- 9. Visual Basic perf fixes to issues with large VS2005 solutions / projects - .NET Blog [devblogs.microsoft.com]

- 10. How do I speed up visual studio with a large number of projects? - Stack Overflow [stackoverflow.com]

- 11. c++ - What are these .pch and .ncb files in visual studio? - Stack Overflow [stackoverflow.com]

optimizing VS 8 concentration for maximum effect

VS 8 Technical Support Center

Welcome to the technical support center for this compound, a potent and selective small molecule inhibitor of Toll-like Receptor 8 (TLR8) signaling. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the use of this compound in their experiments for maximum effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective, cell-permeable antagonist of the human Toll-like Receptor 8 (TLR8). It functions by competitively binding to the receptor, which prevents the downstream activation of signaling cascades typically initiated by TLR8 agonists like single-stranded RNA (ssRNA).[1] This inhibition blocks the activation of key transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1][2]

Caption: Simplified TLR8 signaling pathway showing inhibition by this compound.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

For initial experiments, we recommend a starting concentration of 1 µM. The optimal concentration can vary significantly depending on the cell type, assay duration, and specific experimental conditions. A dose-response experiment is crucial to determine the EC50 for your system.

Troubleshooting Guides

Problem 1: I am not observing any inhibition of my target pathway.

If this compound is not producing the expected inhibitory effect, several factors could be at play. Follow this troubleshooting workflow to diagnose the issue.

Caption: Troubleshooting flowchart for lack of this compound effect.

Problem 2: Significant cell death is observed at the effective concentration.

If you observe cytotoxicity, it is essential to distinguish between on-target and off-target effects.

-

Lower the Concentration: The first step is to reduce the concentration of this compound. Determine if there is a therapeutic window where pathway inhibition is achieved without significant cell death.

-

Reduce Incubation Time: Shorten the exposure of the cells to this compound. For some assays, a shorter incubation period may be sufficient to observe the desired effect while minimizing toxicity.

-

Perform a Cytotoxicity Assay: Run a parallel assay (e.g., using LDH release or a live/dead cell stain) to quantify toxicity across a range of this compound concentrations. This will help you determine the maximum non-toxic concentration.

-

Use a Different Cell Line: If possible, test this compound in a different cell line known to express TLR8 to see if the toxicity is cell-type specific.

Quantitative Data

The following tables provide summary data for this compound activity in various contexts. These values should be used as a reference, and we strongly recommend generating data specific to your experimental system.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Description | TLR8 Agonist | IC50 (nM) |

|---|---|---|---|

| THP-1 (human monocytic) | Differentiated with PMA | R848 (1 µM) | 125 |

| HEK-Blue™ hTLR8 | Reporter cell line | R848 (1 µM) | 95 |

| Primary Human Monocytes | Isolated from whole blood | ssRNA40 (1 µg/mL) | 210 |

Table 2: Recommended Concentration Ranges for Common Assays

| Assay Type | Recommended Concentration Range | Notes |

|---|---|---|

| Cytokine Release (ELISA) | 100 nM - 2 µM | Pre-incubate with this compound for 1-2 hours before adding agonist. |

| Western Blot (p-IRAK4) | 200 nM - 5 µM | A higher concentration may be needed for shorter incubation times. |

| NF-κB Reporter Assay | 50 nM - 1 µM | Highly sensitive assay; lower concentrations are often effective. |

| Cell Proliferation Assay | 100 nM - 10 µM | Monitor for cytotoxicity, especially at higher concentrations.[3] |

Experimental Protocols

Protocol: Determining the EC50 of this compound via Dose-Response Curve

This protocol describes how to determine the effective concentration of this compound required to inhibit 50% of TLR8-mediated cytokine production in differentiated THP-1 cells.

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

RPMI-1640 medium with 10% FBS

-

This compound compound

-

R848 (TLR8 agonist)

-

Human IL-8 ELISA kit

-

96-well cell culture plates

Workflow:

Caption: Experimental workflow for a this compound dose-response curve.

Procedure:

-

Cell Seeding & Differentiation:

-

Seed THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells per well.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

After incubation, gently aspirate the media, wash once with fresh media, and add 100 µL of fresh media to each well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound to the appropriate wells. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.

-

Pre-incubate the plate for 2 hours at 37°C.

-

-

Agonist Stimulation:

-

Add R848 agonist to all wells (except for the negative control) to a final concentration of 1 µM.

-

Incubate the plate for 18-24 hours at 37°C.

-

-

Analysis:

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Plot the results as % inhibition versus the log of this compound concentration and use a non-linear regression model to calculate the EC50 value.

-

References

Technical Support Center: VSV-8 Delivery in Animal Models

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vesicular Stomatitis Virus Serotype 8 (VSV-8) in animal models.

Troubleshooting Guides

This section addresses common issues encountered during in vivo VSV-8 delivery experiments.

1. Issue: High Toxicity or Lethality in Animal Models

-

Question: My animals are experiencing significant weight loss, neurotoxicity (e.g., hind limb paralysis), or death after VSV-8 administration. What can I do to mitigate this?

-

Answer: VSV-8 can exhibit inherent pathogenicity.[1] Consider the following troubleshooting steps:

-

Use Attenuated Strains: Employ VSV variants with mutations that reduce virulence. A common and effective mutation is in the Matrix (M) protein (e.g., M51R mutation), which makes the virus more sensitive to the host's interferon response.[2][3] Another approach is to use vectors with a truncated G protein cytoplasmic domain.[4]

-

Optimize Virus Dose: The administered dose is a critical factor in toxicity.[5] Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose (e.g., 1 x 10⁷ PFU) and gradually escalate.

-

Change the Route of Administration: The route of injection significantly impacts biodistribution and toxicity. Intranasal administration, for instance, can be associated with higher neurotoxicity.[1][2] Intravenous or intratumoral injections might be better tolerated depending on your experimental goals.[5][6]

-

Pseudotype the Virus: Replacing the VSV glycoprotein (G) with that of another virus, such as the Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein (GP), has been shown to abolish neurotoxicity.[3][7]

-

2. Issue: Inefficient Tumor Targeting or Low Transgene Expression at the Target Site

-

Question: I am not observing significant tumor regression or transgene expression in my tumor model after systemic VSV-8 delivery. How can I improve this?

-

Answer: Inefficient tumor targeting is a common challenge. Here are some strategies to enhance delivery:

-

Direct Intratumoral Injection: For accessible solid tumors, direct intratumoral injection is the most straightforward method to ensure high local virus concentration.[5][8][9]

-

Optimize Intravenous Delivery: For systemic delivery targeting metastatic disease, several factors can be optimized:

-

Modify the Viral Envelope: Engineering the VSV-G protein to include targeting ligands can improve specificity for certain tissues or cell types.[10]

-

Pre-treatment with Immune Modulators: In some models, pre-treatment with agents like cyclophosphamide can transiently suppress the innate immune response, allowing for better viral replication and spread within the tumor.[11]

-

3. Issue: Rapid Virus Clearance and Strong Anti-Vector Immune Response

-

Question: My VSV-8 vector is being cleared too quickly, and I am observing a strong neutralizing antibody response, preventing effective re-administration. How can I overcome this?

-

Answer: The host immune system can rapidly clear VSV.[12][13] Here are potential solutions:

-

Pseudotyping with a Different Glycoprotein: Using a different viral envelope protein, like LCMV-GP, can circumvent pre-existing or rapidly induced neutralizing antibodies against VSV-G, allowing for effective boosting.[3][7]

-

Use of Immunosuppressive Agents: While not always desirable, transient immunosuppression can enhance initial viral replication and therapeutic efficacy.[11]

-

Prime-Boost Strategies: If using VSV as a vaccine vector, a heterologous prime-boost regimen (priming with a different vector expressing the same antigen) can be more effective than homologous boosting with VSV.[14]

-

Frequently Asked Questions (FAQs)

Virus Production and Titration

-

Q1: What are the best practices for producing high-titer VSV-8 stocks?

-

A1: High-titer stocks are crucial for in vivo experiments. Key considerations include the choice of producer cell line (BHK-21 and Vero cells are common), using a low multiplicity of infection (MOI) to minimize the generation of defective interfering particles, and harvesting the virus when cytopathic effect (CPE) is optimal (typically 24-48 hours post-infection).[15][16] Purification methods like ultracentrifugation or chromatography are necessary to remove cell debris and other impurities.[17][18]

-

-

Q2: What is the most reliable method for titrating my VSV-8 stock?

-

A2: The plaque assay is considered the gold standard for determining the concentration of infectious viral particles (plaque-forming units per milliliter, PFU/mL).[15] The Tissue Culture Infectious Dose 50 (TCID50) assay is another common method that measures the amount of virus required to produce a cytopathic effect in 50% of inoculated cell cultures.[19][20] For a rough estimation, 1 TCID50 unit is approximately equal to 0.7 PFU.[20] Quantitative PCR (qPCR) can be used to determine the total number of viral genomes but does not distinguish between infectious and non-infectious particles.[19]

-

In Vivo Delivery

-

Q3: What are the standard injection volumes and viral doses for different administration routes in mice?

-

A3: These parameters can vary based on the mouse strain, virus construct, and experimental goal. However, some general guidelines from published studies are provided in the data tables below. For example, intravenous injections via the tail vein are typically around 100 µL, while intratumoral injections can be smaller (e.g., 30-50 µL).[8][9] Doses can range from 10⁵ to 10⁹ PFU per mouse.[5][6][9]

-

-

Q4: How can I monitor the biodistribution of my VSV-8 vector in vivo?

-

A4: Viral biodistribution can be assessed by harvesting organs at different time points post-injection and quantifying the viral load.[21] This can be done by measuring infectious virus through plaque assays on tissue homogenates or by quantifying viral RNA using RT-qPCR.[21][22] For non-invasive, longitudinal tracking, imaging modalities like PET can be used if the virus is engineered to express a reporter gene or if a radiolabeled antibody targeting a viral protein is available.[23][24]

-

Data Presentation

Table 1: Recommended VSV Doses for In Vivo Mouse Studies by Administration Route

| Administration Route | Virus Dose Range (PFU/mouse) | Typical Injection Volume (µL) | Reference |

| Intravenous (i.v.) | 5 x 10⁷ - 5 x 10⁹ | 100 | [6] |

| Intratumoral (i.t.) | 1 x 10⁷ - 6 x 10⁸ | 30 - 50 | [5][8][9] |

| Intraperitoneal (i.p.) | 2 x 10⁸ | 100 - 200 | [22] |

| Intranasal (i.n.) | 1 x 10⁵ - 1 x 10⁷ | 20 - 50 | [1][2] |

| Intramuscular (i.m.) | 5 x 10⁶ - 1 x 10⁷ | 50 | [2][9] |

Table 2: Troubleshooting Summary for Common VSV-8 Delivery Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Animal Toxicity | Inherent pathogenicity of VSV, high virus dose, neurotropic delivery route. | Use attenuated strains (e.g., M51R mutant), perform dose-titration studies, switch to i.v. or i.t. injection, pseudotype with LCMV-GP. |

| Inefficient Tumor Targeting | Low systemic virus concentration, poor tumor vascularization, rapid viral clearance. | Direct intratumoral injection, optimize i.v. dose, use targeting ligands on the viral envelope. |

| Rapid Virus Clearance | Strong innate and adaptive immune responses, neutralizing antibodies. | Pseudotype with a different glycoprotein (e.g., LCMV-GP), consider transient immunosuppression. |

| Low Virus Titer | Suboptimal production protocol, generation of defective interfering particles. | Optimize cell line and infection conditions (low MOI), purify virus stock. |

Experimental Protocols

1. Protocol: Intravenous (Tail Vein) Injection of VSV in Mice

-

Preparation: Thaw the VSV stock on ice and dilute to the desired concentration in sterile, cold phosphate-buffered saline (PBS). Keep the virus dilution on ice.

-

Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.

-

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Injection: Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins. Inject a total volume of approximately 100 µL slowly.

-

Confirmation: Successful injection is indicated by the clearing of the vein. If a subcutaneous bleb forms, the injection was not successful, and another attempt should be made in a more proximal location on the tail.

-

Monitoring: Monitor the animal for any adverse reactions post-injection.

2. Protocol: Intratumoral Injection of VSV in Mice

-

Preparation: Prepare the VSV dilution in sterile, cold PBS as described for intravenous injection.

-

Animal Anesthesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).

-

Tumor Exposure: If necessary, shave the area over the subcutaneous tumor.

-

Injection: Using a fine-gauge needle, carefully insert it into the center of the tumor. Slowly inject the desired volume (typically 30-50 µL).[8][9] To ensure even distribution, the injection can be performed at multiple points within the tumor.

-

Post-Injection: Slowly withdraw the needle. Monitor the animal until it has fully recovered from anesthesia.

3. Protocol: VSV Plaque Assay for Titer Determination

-

Cell Seeding: Seed Vero or BHK-21 cells in 6-well plates to form a confluent monolayer on the day of the assay.

-

Serial Dilutions: Prepare ten-fold serial dilutions of the VSV stock in serum-free medium.

-

Infection: Remove the growth medium from the cells and wash once with PBS. Infect the cells with 200 µL of each viral dilution.

-

Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of a mixture of 2x growth medium and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C for 24-48 hours until plaques are visible.

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize and count the plaques.

-

Calculation: Calculate the virus titer in PFU/mL based on the dilution factor that yields a countable number of plaques (typically 20-100).

Mandatory Visualizations

Typical workflow for an in vivo VSV-8 delivery experiment.

References

- 1. Evaluation of attenuated VSVs with mutated M or/and G proteins as vaccine vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Pathogenesis Induced by a Vesicular Stomatitis Virus Matrix Protein Mutant: Viral Pathogenesis Is Linked to Induction of Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VSV-GP: a Potent Viral Vaccine Vector That Boosts the Immune Response upon Repeated Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuated Vesicular Stomatitis Viruses as Vaccine Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncolytic Vesicular Stomatitis Virus: Optimisation Strategies for Anti-Cancer Therapies [imrpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Modulation of the tumor microenvironment by armed vesicular stomatitis virus in a syngeneic pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activating Systemic T-Cell Immunity Against Self Tumor Antigens to Support Oncolytic Virotherapy with Vesicular Stomatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering lentivirus envelope VSV-G for liver targeted delivery of IDOL-shRNA to ameliorate hypercholesterolemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combination Immunotherapy for Tumors via Sequential Intratumoral Injections of Oncolytic Herpes Simplex Virus 1 and Immature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The immune response to a vesicular stomatitis virus vaccine vector is independent of particulate antigen secretion and protein turnover rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Immune Response to a Vesicular Stomatitis Virus Vaccine Vector Is Independent of Particulate Antigen Secretion and Protein Turnover Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Propagation, Quantification, and Storage of Vesicular Stomatitis (VSV) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Method for the Production of Recombinant VSVs with Confirmation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Critical Assessment of Purification and Analytical Technologies for Enveloped Viral Vector and Vaccine Processing and Their Current Limitations in Resolving Co-Expressed Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Highly Efficient Purification of Recombinant VSV-∆G-Spike Vaccine against SARS-CoV-2 by Flow-Through Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Virus quantification - Wikipedia [en.wikipedia.org]

- 21. In vivo biodistribution of a highly attenuated recombinant vesicular stomatitis virus expressing HIV-1 Gag following intramuscular, intranasal, or intravenous inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo evaluation of virus-induced innate immunity in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimizing Immuno-PET Imaging of Tumor PD-L1 Expression: Pharmacokinetic, Biodistribution, and Dosimetric Comparisons of 89Zr-Labeled Anti-PD-L1 Antibody Formats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Optimization of In Vivo Studies by Combining Planar Dynamic and Tomographic Imaging: Workflow Evaluation on a Superparamagnetic Nanoparticles System - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Refining Investigational Compound Treatment Protocols for Primary Cells

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with investigational compound treatments on primary cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

Q1: My primary cells show high levels of cytotoxicity even at low concentrations of Compound X.

A1: High cytotoxicity can stem from several factors when working with primary cells, which are generally more sensitive than immortalized cell lines.[1][2] Consider the following troubleshooting steps:

-

Optimize Compound X Concentration and Exposure Time: Primary cells may require a much lower concentration and shorter exposure time than anticipated. Perform a dose-response and time-course experiment to determine the optimal non-toxic range.

-

Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level, typically below 0.1%. It is advisable to run a vehicle-only control to assess the impact of the solvent on your primary cells.

-

Check for Contamination: Contaminants such as mycoplasma can stress the cells and increase their sensitivity to treatment.[3][4][] Regularly test your cultures for contamination.

-

Evaluate Culture Conditions: Suboptimal culture conditions, such as incorrect pH, temperature, or CO2 levels, can stress primary cells and make them more susceptible to cytotoxic effects.[6][7]

Q2: I am observing inconsistent results between experimental replicates when treating primary cells with Compound X.

A2: Inconsistent results are a common challenge in primary cell culture due to their inherent variability.[1] Here are some potential causes and solutions:

-

Donor Variability: Primary cells from different donors can exhibit significant biological variance. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors to average out the response.

-

Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage.[1][8] It is crucial to use cells at a consistent and low passage number for all experiments.

-

Cell Seeding Density: The density at which primary cells are seeded can influence their health and responsiveness to treatment.[6][7][8] Ensure you are seeding the cells at a consistent density across all wells and experiments.

-

Reagent Consistency: Use the same lot of media, serum, and other reagents for the duration of an experiment to minimize variability.[7]

Q3: My primary cells are not adhering properly after treatment with Compound X.

A3: Poor cell attachment can be caused by the treatment itself or by underlying issues with the cell culture.[3][9]

-

Compound-Induced Effects: Compound X might be affecting cellular adhesion pathways. Analyze the expression of adhesion molecules or perform a cell adhesion assay.

-

Over-trypsinization: Excessive exposure to trypsin during passaging can damage cell surface proteins required for attachment.[3][] Use a lower concentration of trypsin or a gentler dissociation reagent, and ensure you are neutralizing it properly.

-

Culture Vessel Coating: Some primary cells require specific extracellular matrix coatings (e.g., collagen, fibronectin, laminin) to attach and grow properly.[1] Ensure your culture vessels are appropriately coated.

-

Mycoplasma Contamination: This type of contamination is known to interfere with cell adhesion.[3]

Frequently Asked Questions (FAQs)

Q: What is the recommended seeding density for primary cells before starting a treatment protocol?

A: The optimal seeding density is cell-type specific. It is recommended to perform a growth curve analysis to determine the ideal density that allows for logarithmic growth throughout the duration of your experiment without reaching over-confluence, which can stress the cells.[6] Some cells require close contact to thrive, while others prefer lower densities.[6]

Q: How long should I let my primary cells recover after thawing before starting treatment?

A: After thawing, primary cells are fragile and need time to recover.[2][10] It is best practice to allow the cells to acclimate and enter a logarithmic growth phase, which typically takes 24-48 hours, before initiating any treatment. For live cell shipments, allow them to acclimatize for 3-4 hours before changing the media.[8]

Q: Can I re-freeze primary cells after thawing and expansion?

A: While it is possible to re-freeze some primary cells, it is generally not recommended as it can significantly impact their viability and function.[8][11] Primary cells have a finite lifespan and each freeze-thaw cycle is stressful.[2][8] If you must re-freeze them, do so at a low passage number and use a cryopreservation medium with a low DMSO concentration.[2]

Q: What are the key differences to consider when adapting a protocol from an immortalized cell line to a primary cell line?

A: Primary cells are more sensitive and have a limited lifespan compared to immortalized cell lines.[1][6] Key differences to consider are:

-

Growth Media: Primary cells often require specialized media with specific growth factors and supplements.[1]

-

Passaging: They can only be passaged a limited number of times before they senesce.[1][8]

-

Transfection/Transduction: Primary cells are often more difficult to transfect than immortalized cell lines, requiring optimization of transfection reagents and methods like electroporation.[12][13]

-

Response to Stimuli: They are highly responsive to their environment, so serum and other media components can trigger unintended signaling pathways.[2]

Data Presentation

Table 1: Example Dose-Response of Compound X on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour exposure.

| Compound X Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 0.1 | 98.2 |

| 1 | 95.5 |

| 10 | 75.3 |

| 50 | 42.1 |

| 100 | 15.8 |

Table 2: Example Cytotoxicity of Compound X (10 µM) on Various Primary Cell Types after 48-hour exposure.

| Primary Cell Type | Cell Viability (%) |

| HUVEC | 68.4 |

| Primary Human Fibroblasts | 85.2 |

| Primary Human Keratinocytes | 72.9 |

| Primary Human Neurons | 45.7 |

Experimental Protocols

Protocol: General Method for Treating Primary Cells with an Investigational Compound

-

Cell Seeding:

-

Culture primary cells in their recommended growth medium to approximately 70-80% confluency.

-

Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™ Express or low-concentration trypsin).

-

Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.

-

Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays) at a pre-determined optimal density.

-

Allow cells to attach and recover for at least 24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Preparation:

-

Prepare a concentrated stock solution of Compound X in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of Compound X in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

-

-

Cell Treatment:

-

Carefully remove the old medium from the seeded cells.

-

Add the medium containing the different concentrations of Compound X (and a vehicle-only control) to the respective wells.

-

Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Endpoint Analysis:

-

After the treatment period, perform the desired assay to assess the effects of Compound X. This could include:

-

Cell Viability/Cytotoxicity Assays: (e.g., MTS, MTT, CellTiter-Glo®)

-

Gene Expression Analysis: (e.g., qRT-PCR, RNA-seq)

-

Protein Analysis: (e.g., Western Blot, ELISA, Flow Cytometry)

-

Microscopy: (e.g., to assess morphological changes)

-

-

Visualizations

Caption: Workflow for screening an investigational compound on primary cells.

Caption: Simplified IL-8 signaling pathway via CXCR1/2 receptors.

References

- 1. kosheeka.com [kosheeka.com]

- 2. promocell.com [promocell.com]

- 3. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]

- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8 Ways to Optimize Cell Cultures [vistalab.com]

- 7. biocompare.com [biocompare.com]

- 8. abmgood.com [abmgood.com]

- 9. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]

- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]

- 11. Primary Cell Culture Frequently Asked Questions | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Transfection Optimization for Primary Human CD8+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Novel Cancer Therapeutics: VSV-IFNβ vs. Spherical Nucleic Acid-Modified 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two innovative anticancer agents: VS 8, an oncolytic virus represented by Vesicular Stomatitis Virus expressing Interferon-Beta (VSV-IFNβ), and Compound Y, a nanomedicine formulation of a conventional chemotherapy agent, exemplified by 5-Fluorouracil modified with Spherical Nucleic Acids (SNA-5-FU). This comparison is based on preclinical data to inform researchers and drug development professionals on their respective efficacy, mechanisms of action, and experimental considerations.

Efficacy Comparison

Both VSV-IFNβ and SNA-5-FU have demonstrated significant efficacy in preclinical cancer models, each showing substantial improvements over traditional approaches. The following table summarizes the key quantitative efficacy data from these studies.

| Efficacy Parameter | VSV-IFNβ | SNA-5-FU | Source |

| Tumor Growth Inhibition | Significant growth delay and improved survival in various preclinical tumor models.[1][2][3][4] | 59-fold better antitumor efficacy compared to free 5-FU in a human Acute Myeloid Leukemia (AML) mouse model.[5][6][7] | |

| Cell Killing Potency | Potent in vitro cytotoxicity in cancer cell lines.[2][3] | Up to 20,000 times more effective at killing leukemia cells in vitro compared to free 5-FU.[8] | |

| Cellular Uptake | Infects most mammalian cells, with enhanced replication in cancer cells with defective IFN pathways.[1][9] | 12.5-fold more efficient entry into leukemia cells compared to free 5-FU.[5][6][10] | |

| Safety Profile | Generally well-tolerated in animal models, with reduced neurotoxicity compared to wild-type VSV. No significant acute organ toxicity reported.[2][4] | No observable side effects reported in animal studies.[5][8] |

Mechanism of Action

The two agents employ fundamentally different strategies to achieve their anticancer effects. VSV-IFNβ acts as a "smart bomb," selectively replicating in and destroying cancer cells while also stimulating an anti-tumor immune response. In contrast, SNA-5-FU is a "Trojan horse," enhancing the delivery and uptake of a known cytotoxic agent into cancer cells.

VSV-IFNβ Signaling Pathway

VSV-IFNβ's oncolytic activity is largely dependent on the interferon (IFN) signaling pathway. Most cancer cells have a defective IFN response, which makes them susceptible to viral replication. The virus-expressed IFN-β further enhances its safety profile by protecting normal cells and stimulating an anti-tumor immune response.[1][9][11]

SNA-5-FU Mechanism of Action

The efficacy of 5-Fluorouracil (5-FU) is enhanced through its formulation as a Spherical Nucleic Acid (SNA). This nanostructure facilitates targeted delivery and increased uptake by cancer cells. Once inside, the SNA is degraded, releasing the active 5-FU metabolites which then exert their cytotoxic effects by inhibiting thymidylate synthase and being misincorporated into DNA and RNA.[8][10][12][13][14][15]

References

- 1. Preclinical efficacy of oncolytic VSV-IFNβ in treating cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.miami.edu]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. PRECLINICAL SAFETY AND ACTIVITY OF RECOMBINANT VSV-IFN-B IN AN IMMUNOCOMPETENT MODEL OF SQUAMOUS CELL CARCINOMA OF THE HEAD AND NECK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemotherapeutic Spherical Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. notebookcheck.net [notebookcheck.net]

- 9. Frontiers | Preclinical efficacy of oncolytic VSV-IFNβ in treating cancer: A systematic review [frontiersin.org]

- 10. oncozine.com [oncozine.com]

- 11. Recent advances in vesicular stomatitis virus-based oncolytic virotherapy: a 5-year update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorouracil - Wikipedia [en.wikipedia.org]

- 13. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 15. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

A Comparative Guide to BCR-ABL Tyrosine Kinase Inhibitors: Imatinib vs. Second-Generation Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imatinib (the first-generation inhibitor of the BCR-ABL tyrosine kinase) with two prominent second-generation inhibitors, Dasatinib and Nilotinib. The constitutively active BCR-ABL tyrosine kinase is the primary pathogenic driver of Chronic Myeloid Leukemia (CML).[1] This document summarizes key performance data, outlines detailed experimental protocols for inhibitor evaluation, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro inhibitory potency and clinical efficacy of Imatinib, Dasatinib, and Nilotinib.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of BCR-ABL Kinase Inhibitors

| Target | Imatinib (nM) | Dasatinib (nM) | Nilotinib (nM) |

| Wild-Type BCR-ABL | 25-75 | <1 | 20 |

| BCR-ABL Mutants | |||

| P-loop | |||

| Y253F | >10,000 | 11 | 37 |

| E255K | >10,000 | 3 | 1,510 |

| Gatekeeper | |||

| T315I | >10,000 | >500 | >3,000 |

| Activation loop | |||

| H396P | 138 | 1 | 24 |

Data compiled from multiple sources. IC50 values can vary based on the specific assay conditions.

Table 2: Clinical Efficacy in Newly Diagnosed Chronic Phase CML Patients (12-Month Follow-up)

| Outcome | Imatinib | Dasatinib | Nilotinib |

| Complete Cytogenetic Response (CCyR) | 66% | 77% | 80% |

| Major Molecular Response (MMR) | 27% | 46% | 44% |

Data from the DASISION and ENESTnd clinical trials.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of BCR-ABL inhibitors are provided below.

1. In Vitro BCR-ABL Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of BCR-ABL kinase activity (IC50).

-

Materials :

-

Recombinant human c-Abl enzyme

-

GST-CrkL substrate protein

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP

-

Test inhibitors (Imatinib, Dasatinib, Nilotinib) dissolved in DMSO

-

96-well plates

-

Wash buffers

-

Anti-phosphotyrosine antibody (pY20) conjugated to HRP

-

Chemiluminescent substrate

-

-

Procedure :

-

Coat a 96-well plate with the GST-CrkL substrate.

-

Wash the plate to remove any unbound substrate.

-

Prepare serial dilutions of the test inhibitors in kinase buffer.

-

Add the diluted inhibitors to the wells.

-

Initiate the kinase reaction by adding a mixture of recombinant c-Abl enzyme and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and wash the wells to remove the enzyme and ATP.

-

Add the anti-phosphotyrosine antibody-HRP conjugate and incubate to allow binding to the phosphorylated substrate.

-

Wash away any unbound antibody.

-

Add the chemiluminescent substrate and measure the light output using a luminometer.

-

Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.

-

Materials :

-

CML cell lines (e.g., K562, which expresses BCR-ABL)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test inhibitors (Imatinib, Dasatinib, Nilotinib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure :

-

Seed CML cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate overnight.

-

Prepare serial dilutions of the test inhibitors in the cell culture medium.

-

Add the diluted inhibitors to the appropriate wells and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.[3]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Incubate the plate overnight in a humidified atmosphere.[3]

-

Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

-

Mandatory Visualization

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways, leading to increased cell proliferation and decreased apoptosis.[4][5] Key pathways include the Ras/MAPK and PI3K/AKT pathways.[4][6]

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and evaluating potential inhibitors of BCR-ABL.

References

- 1. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

validating the on-target effects of VS 8

It appears there may be a misunderstanding or a typographical error regarding the term "VS 8." Extensive searches have not identified a specific therapeutic agent or drug with this designation. The search results yielded several different interpretations of "this compound", none of which definitively correspond to a singular drug for which a comparison guide could be created.

The search results included:

-

VSIG8 Inhibitors: VSIG8 is a protein and a potential therapeutic target. While inhibitors for VSIG8 exist, "this compound" is not a standard nomenclature for these compounds.

-

Industrial Products: Product codes such as "VS8HTJC" and "VS8B" refer to electrical joint compounds.

-

Other Drug Designations: Searches surfaced other specific drugs like the alpha V beta 8 antagonist PF-06940434 and Vertex Pharmaceuticals' VX-548 (suzetrigine), but these are not referred to as "this compound."

-

Regulatory and Clinical Trial Identifiers: The term "Schedule 8" refers to a class of controlled medicines in Australia, and a clinical trial for Vesicular Stomatitis Virus (VSV) was identified, but neither is a specific drug named "this compound."

Without a clear identification of the "this compound" product, its biological target, and its mechanism of action, it is not possible to provide a comparison guide, detail its on-target effects, or generate the requested diagrams and data tables.

To proceed, please verify the correct name of the drug or provide additional context, such as the therapeutic area, the target pathway, or the developing company.

Independent Verification of "VS 8" Research Findings: A Search for a Ghost in the Machine

Despite a comprehensive search for publicly available information, a specific product, technology, or research finding explicitly identified as "VS 8" within the realms of pharmaceutical research, drug development, or related scientific fields could not be located. The term "this compound" does not appear to correspond to a publicly disclosed drug candidate, research program, or technology from any major pharmaceutical company or research institution.

The investigation for "this compound" encompassed a wide range of search strategies, including queries for "this compound research findings," "this compound technology experimental data," "this compound drug development," and various permutations including company and signaling pathway associations. The search results were consistently ambiguous, pointing towards several possibilities for the origin of the term, none of which lead to a specific, verifiable scientific entity.

The most common occurrences of "this compound" in the search results were related to:

-

Clinical Trial Terminology: In many scientific papers and clinical trial descriptions, "vs" is used as an abbreviation for "versus." Therefore, "this compound" often appeared in contexts comparing a particular treatment to a group of eight other treatments or a placebo group of eight participants. This is a generic descriptor within experimental design and does not refer to a specific product.

-

Consumer Electronics: The term "Fenix 8" appeared in the context of Garmin smartwatches, where "VS" might be used in user discussions comparing different models. This is unrelated to the user's specified audience of researchers and drug development professionals.

-

Internal Codewords: It is highly probable that "this compound" is an internal codename for a project or compound within a specific company or research group. Such internal identifiers are typically not made public until the research reaches a certain stage of development, such as publication in a peer-reviewed journal or presentation at a scientific conference.

Without a concrete, publicly identifiable subject, it is impossible to conduct an independent verification of research findings or create the requested comparison guides. The core requirements of data presentation, detailed experimental protocols, and visualizations of signaling pathways are all contingent on the availability of foundational research data associated with a specific entity.

The request for an independent verification and comparison guide for "this compound" cannot be fulfilled at this time due to the inability to identify the subject from publicly available information. It is recommended that the user provide a more specific name of the product, technology, or the associated research institution to enable a targeted and successful information retrieval process. Should further identifying details about "this compound" become available, a comprehensive analysis as per the user's original request can be initiated.

head-to-head comparison of VS 8 and VS 9

Dear Researcher,

We have received your request for a head-to-head comparison guide on "VS 8" and "VS 9" for an audience of researchers, scientists, and drug development professionals.

Following a comprehensive search, we were unable to identify any specific products, compounds, or technologies referred to as "this compound" and "VS 9" within the fields of drug development, life sciences research, or clinical science. Our search for publicly available information on entities with these designations did not yield specific results that would allow for a direct comparison of performance, experimental data, or signaling pathways.

To provide you with the detailed comparison guide you require, could you please provide more specific information regarding "this compound" and "VS 9"? For instance, this could include:

-

Full Product Names: The complete and official names of the products or compounds.

-

Manufacturer or Developer: The company or research institution that produces or is developing them.

-

Area of Application: The specific area of research or drug development where these are utilized (e.g., oncology, immunology, a particular cellular pathway).

-

Type of Product: Whether they are small molecules, antibodies, cell lines, research assays, or software.

Once we have this clarifying information, we will be able to conduct a targeted search and generate the comprehensive comparison guide you have requested, complete with data tables, experimental protocols, and visualizations.

We look forward to your response and are ready to assist you further.

Validating VSIG-8 Binding Affinity and Kinetics: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of V-Set and Immunoglobulin domain containing 8 (VSIG-8), a crucial immune checkpoint protein, with its binding partner, V-domain Ig Suppressor of T-cell Activation (VISTA). While specific binding affinity and kinetics data for small molecule inhibitors of VSIG-8 are not publicly available, this guide presents the existing data on the protein-protein interaction and outlines the experimental methodology used for its determination.

Data Presentation

Currently, published data primarily focuses on the interaction between the VSIG-8 protein and its ligand, VISTA. A known small molecule inhibitor, L557-0155, has been identified to block this interaction, though its direct binding affinity and kinetics to VSIG-8 have not been detailed in the available literature.[1][2]

| Interacting Molecules | Method | Binding Affinity (Kd) | Kinetic Parameters (kon / koff) |

| Human VSIG-8 and Human VISTA | Microscale Thermophoresis (MST) | 1.58 ± 0.44 μM[3][4] | Not Reported |

| L557-0155 and Human VSIG-8 | Not Reported | Not Reported | Not Reported |

Note: The dissociation constant (Kd) is a measure of binding affinity, where a smaller Kd value indicates a stronger binding interaction. The association rate constant (kon) and the dissociation rate constant (koff) describe the kinetics of the binding event.

Experimental Protocols

The binding affinity between human VSIG-8 and human VISTA was determined using Microscale Thermophoresis (MST).[3][4] This technique measures the movement of molecules in a microscopic temperature gradient, which is altered upon changes in their hydration shell, charge, or size due to binding events.

Microscale Thermophoresis (MST) for VSIG-8 and VISTA Interaction

Objective: To quantify the binding affinity between recombinant human VSIG-8 and human VISTA protein.

Materials:

-

Recombinant human VSIG-8 protein

-

Recombinant human VISTA protein (labeled with a fluorescent dye, e.g., NT-647)

-

MST buffer (e.g., PBS with 0.05% Tween 20)

-

MST instrument (e.g., Monolith NT.115)

-

Standard or premium capillaries

Methodology:

-

Sample Preparation:

-

A dilution series of the unlabeled human VSIG-8 protein (ligand) is prepared in MST buffer. A typical starting concentration would be in the low micromolar range, followed by 1:1 serial dilutions to generate a range of concentrations.

-

The fluorescently labeled human VISTA protein (target) is kept at a constant concentration, typically in the low nanomolar range, in the same MST buffer.

-

-

Binding Reaction:

-

Equal volumes of the VSIG-8 dilutions and the labeled VISTA solution are mixed and incubated to allow the binding reaction to reach equilibrium.

-

-

Capillary Loading:

-

The samples from the binding reactions are loaded into MST capillaries.

-

-

MST Measurement:

-

The capillaries are placed in the MST instrument.

-

An infrared laser creates a precise temperature gradient within the capillaries.

-

The fluorescence within the capillaries is monitored before and after the IR laser is turned on. The movement of the fluorescently labeled VISTA protein along this temperature gradient is measured. The extent of this movement (thermophoresis) changes upon binding to VSIG-8.

-

-

Data Analysis:

-

The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the VSIG-8 concentration.

-

The resulting binding curve is fitted to a Kd model (e.g., the law of mass action) to determine the dissociation constant (Kd).

-

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of VSIG-8 and the experimental workflow for determining binding affinity using Microscale Thermophoresis.

References

A Comparative Guide to the Specificity of VS-5584, a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, VS-5584, with other notable dual PI3K/mTOR inhibitors: Gedatolisib, Omipalisib, and Dactolisib. The information presented herein is intended to offer an objective assessment of the specificity and performance of VS-5584, supported by available experimental data, to aid in research and drug development decisions.

Introduction to Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Dual inhibitors that simultaneously target both PI3K and mTOR have the potential to overcome resistance mechanisms associated with single-target agents and provide a more comprehensive blockade of this oncogenic pathway. VS-5584 is a potent and selective ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).

Quantitative Comparison of Inhibitor Specificity

The following tables summarize the in vitro inhibitory activities of VS-5584 and its comparators against their primary targets. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental assays and conditions.

| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Reference |

| VS-5584 | 16 nM (IC₅₀) | 68 nM (IC₅₀) | 25 nM (IC₅₀) | 42 nM (IC₅₀) | 37 nM (IC₅₀) | [1] |

| Gedatolisib | 0.4 nM (IC₅₀) | - | 5.4 nM (IC₅₀) | - | 1.6 nM (IC₅₀) | [2][3] |

| Omipalisib | 0.019 nM (Kᵢ) | 0.13 nM (Kᵢ) | 0.06 nM (Kᵢ) | 0.024 nM (Kᵢ) | 0.18 nM (mTORC1 Kᵢ)0.3 nM (mTORC2 Kᵢ) | [4][5][6] |

| Dactolisib | 4 nM (IC₅₀) | 75 nM (IC₅₀) | 5 nM (IC₅₀) | 7 nM (IC₅₀) | 20.7 nM (IC₅₀) | [7][8] |

Table 1: In Vitro Inhibitory Activity of Dual PI3K/mTOR Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while Kᵢ values represent the inhibition constant.

Kinase Selectivity Profile

A key aspect of a kinase inhibitor's utility is its selectivity against a broader panel of kinases. VS-5584 has been profiled against a large number of protein and lipid kinases and has demonstrated high selectivity for the PI3K/mTOR family.

| Inhibitor | Kinase Panel Size | Notable Off-Target Hits (if reported) | Reference |

| VS-5584 | >400 | Minimal off-target activity reported. | [1][9] |

| Gedatolisib | - | Data not readily available in the public domain. | |

| Omipalisib | >240 | Excellent selectivity reported, with the exception of the class IV PI3K family (including DNA-PK). | [5] |

| Dactolisib | - | Data not readily available in the public domain. |

Table 2: Kinase Selectivity Overview.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to assess the specificity of PI3K/mTOR inhibitors.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) of a compound against purified PI3K isoforms and mTOR.

Common Methodologies:

-

Radiometric Assays (e.g., [γ-³²P]ATP filter binding assay): This traditional method measures the incorporation of radioactive phosphate from ATP into a substrate.

-

Prepare a reaction mixture containing the purified kinase, a lipid substrate (for PI3K) or protein substrate (for mTOR), and the inhibitor at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-